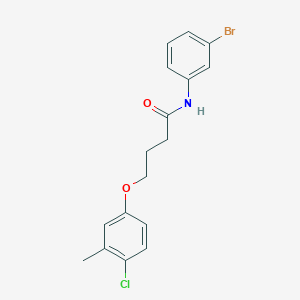

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide

説明

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide is a halogenated aromatic compound featuring a bromophenyl group and a substituted phenoxybutanamide backbone. The compound’s molecular formula is C₁₇H₁₇BrClNO₂, with a molecular weight of 382.68 g/mol . Key structural elements include:

- A 3-bromophenyl group at the amide nitrogen.

- A 4-chloro-3-methylphenoxy substituent on the butanamide chain.

Notably, the positional isomer N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS: 101906-67-6) is documented in the evidence, differing in the methyl group’s position on the phenoxy ring (2-methyl vs. 3-methyl) . This positional variance may influence steric and electronic properties, though direct experimental comparisons are lacking.

特性

IUPAC Name |

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClNO2/c1-12-10-15(7-8-16(12)19)22-9-3-6-17(21)20-14-5-2-4-13(18)11-14/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYCORCIYZWSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC(=O)NC2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide typically involves the following steps:

Formation of the phenoxybutanamide backbone: This can be achieved by reacting 4-chloro-3-methylphenol with 4-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Introduction of the bromophenyl group: The intermediate product is then reacted with 3-bromoaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidation states of the compound.

科学的研究の応用

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be incorporated into polymers and other materials to impart specific properties.

作用機序

The mechanism of action of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure-activity relationship of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Butanamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide (Target Compound) | Not provided | C₁₇H₁₇BrClNO₂ | 382.68 | 3-bromophenyl, 4-chloro-3-methylphenoxy |

| N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (Positional Isomer) | 101906-67-6 | C₁₇H₁₇BrClNO₂ | 382.68 | 3-bromophenyl, 4-chloro-2-methylphenoxy |

| N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide | 353467-86-4 | C₁₉H₂₀ClNO₃ | 345.84 | 3-acetylphenyl, 4-chloro-2-methylphenoxy |

| N-(4-chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide | Not provided | C₂₆H₃₄ClN₂O₄ | 502.01 | 4-chloro-3-nitrophenyl, 2,4-di-tert-pentylphenoxy |

| N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | Not provided | C₁₈H₁₉Cl₂N₂O₂ | 378.26 | 3-amino-2-methylphenyl, 2,4-dichlorophenoxy |

Substituent Effects on Physicochemical Properties

- Halogen vs. The acetyl group may reduce hydrophobicity but enable hydrogen bonding . The 4-chloro-3-methylphenoxy substituent (target) vs. 4-chloro-2-methylphenoxy (isomer) alters steric hindrance and electronic distribution. Methyl at the 3-position may enhance stability through ortho-effects, whereas 2-methyl could increase steric interactions with biological targets .

- The 3-amino-2-methylphenyl group in ’s derivative increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce passive diffusion .

生物活性

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This article provides an in-depth overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine and Chlorine Substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.

- Phenoxybutanamide Backbone : This structure is pivotal for its biological activity, allowing interaction with various enzymes and receptors.

The biological activity of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide primarily involves modulation of enzyme activity and receptor interactions. The specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation, metabolism, or other physiological processes.

Anti-inflammatory Effects

Compounds in the same class have been studied for their anti-inflammatory effects. The presence of halogen substituents often correlates with enhanced anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes . This suggests that N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide could also possess similar properties.

Case Study: Synthesis and Biological Evaluation

A detailed study on the synthesis of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide involved:

- Synthesis Method : The compound was synthesized via a multi-step process involving the reaction of 4-chloro-3-methylphenol with 4-bromobutyryl chloride, followed by coupling with 3-bromoaniline using dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Biological Evaluation : Preliminary evaluations indicated that the compound could modulate specific enzyme activities, although detailed pharmacological data remains sparse.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-bromophenyl)-4-(4-chlorophenoxy)butanamide | Similar halogen substitutions | Moderate antibacterial activity |

| N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide | Different methyl positioning | Potentially lower activity |

| N-(4-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide | Variation in bromine positioning | Similar mechanism but different potency |

This table illustrates how variations in structure affect biological outcomes, emphasizing the unique profile of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。